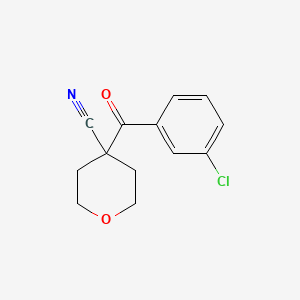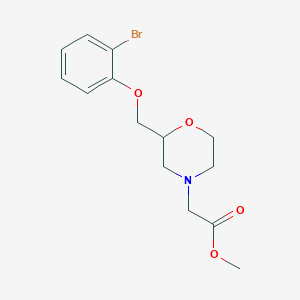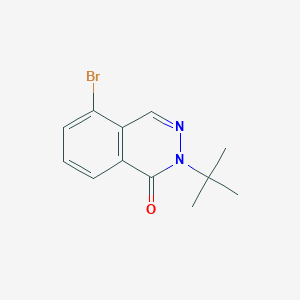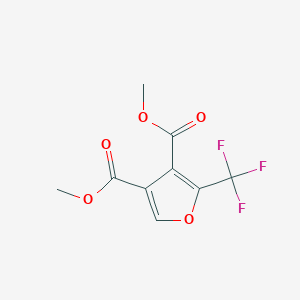
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a tetrahydro-2H-pyran ring, which also contains a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
化学反应分析
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
科学研究应用
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
相似化合物的比较
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
4-Cyanotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the chlorobenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar in structure but without the chlorobenzoyl group, making it less reactive in certain chemical reactions.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have a fused pyran ring system and exhibit different chemical and biological properties.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
4-(3-chlorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12ClNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChI 键 |
DIWNZWDSWPOSFJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)








![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)

